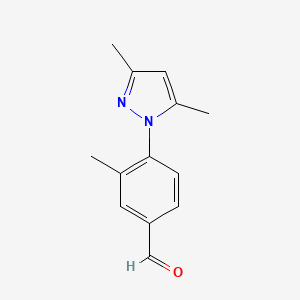
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both the pyrazole and benzaldehyde functional groups allows for a wide range of chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the condensation of 3,5-dimethylpyrazole with 3-methylbenzaldehyde. This reaction can be catalyzed by acidic or basic conditions, often using solvents such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzoic acid.
Reduction: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1h-pyrazole: Lacks the benzaldehyde moiety but shares the pyrazole ring structure.
3-Methylbenzaldehyde: Lacks the pyrazole ring but shares the benzaldehyde moiety.
4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzaldehyde: Similar structure but without the methyl group on the benzaldehyde ring.
Uniqueness: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the pyrazole ring and the methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-12(8-16)4-5-13(9)15-11(3)7-10(2)14-15/h4-8H,1-3H3 |
InChI-Schlüssel |
HUEBGQCKTDYEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)
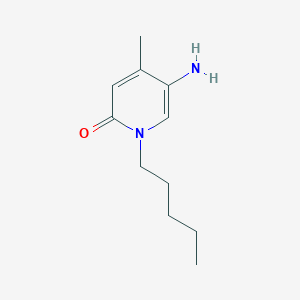

![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)
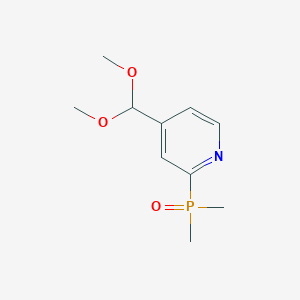
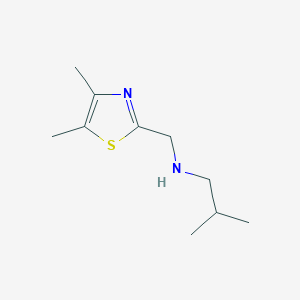

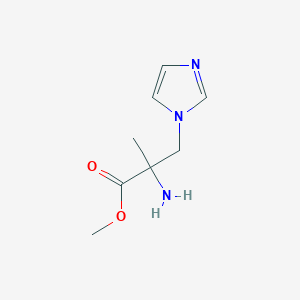
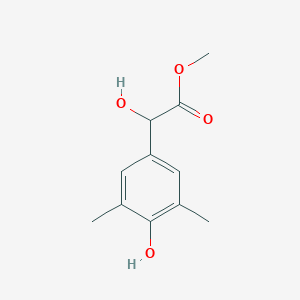
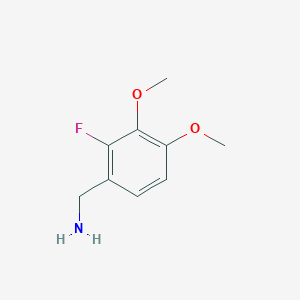
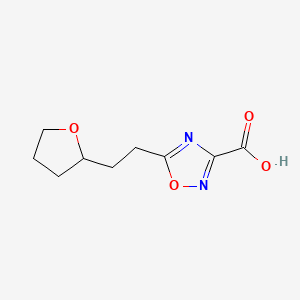
![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
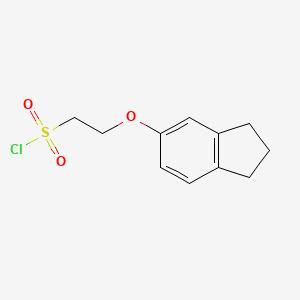
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
